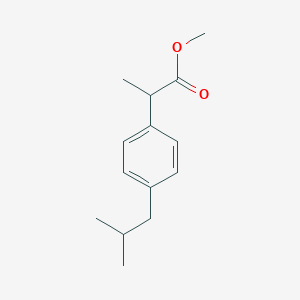

Methyl 2-(4-isobutylphenyl)propanoate

Overview

Description

Methyl 2-(4-isobutylphenyl)propanoate is a chemical compound related to 2-(4-Isobutylphenyl)propionic acid, which is known for its high anti-inflammatory activity and is commonly used in the treatment of diseases caused by inflammation, such as rheumatism .

Synthesis Analysis

The synthesis of 2-(4-Isobutylphenyl)propionic acid, a closely related compound to this compound, has been achieved from methyl 3-methyl-3-(4-isobutylphenyl)-glycidate through a four-step process that involves the intermediate methyl 2-hydroxy-3-(4-isobutylphenyl)-3-butenoate (VI) . This synthesis route highlights the potential for creating this compound through similar synthetic strategies.

Molecular Structure Analysis

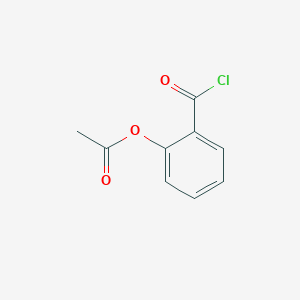

The molecular structure of compounds related to this compound has been studied using X-ray crystallography. For example, the crystal structure of a chiral mesogenic compound with a similar isobutylphenyl group has been determined, showing a smectic-like layer structure with significant molecular tilt angles . Additionally, the structure of a derivative formed from enantiomerically pure oxazolidinone and racemic 2-(4-isobutylphenyl)propanoyl chloride has been analyzed, revealing the orientation of carbonyl groups and the positioning of the methyl group .

Chemical Reactions Analysis

While specific chemical reactions of this compound are not detailed in the provided papers, the synthesis and reactions of structurally related compounds suggest that it may undergo similar chemical transformations. For instance, the synthesis of acidic hydrogen-containing isocyanides and butyrate derivatives indicates the potential reactivity of the carboxylate group in this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. The crystallographic data of similar molecules provide insights into their solid-state properties, such as crystal system, space group, and unit cell dimensions . Spectroscopic techniques, including FTIR, 1H NMR, and 13C NMR, have been used to characterize the structures of butyrate and 1,3-dioxane derivatives, which could also be applicable to the analysis of this compound . Additionally, density functional theory (DFT) calculations have been employed to predict the molecular structure and spectroscopic properties of related compounds, which could be a useful tool for studying this compound .

Scientific Research Applications

DNA Binding Interactions

- Methyl 2-(4-isobutylphenyl)propanoate derivatives show significant binding interactions with DNA. These interactions are spontaneous and occur through both intercalation and external bindings, as demonstrated in studies involving UV-visible/fluorescence spectroscopy, cyclic voltammetry, and molecular docking techniques. This suggests potential applications in the study of DNA-drug interactions and the development of DNA-targeted therapies (Arshad, Zafran, Ashraf, & Perveen, 2017).

Herbicidal Effects

- Research on methyl 2-[4-(2,4-dichlorophenoxy)phenoxy] propanoate, a derivative of this compound, highlights its use as a selective herbicide. It demonstrates significant effects on oat and wheat growth, functioning as an auxin antagonist and inhibiting root growth in susceptible plants. This highlights its potential application in agricultural weed control (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).

Nonlinear Optical Properties

- Certain derivatives, like 2-(4-isobutylphenyl)propanehydrazide, have been studied for their nonlinear optical properties. These compounds exhibit two-photon absorption and have potential as materials for optical device applications like optical limiters and switches (Naseema, Manjunatha, Sujith, Umesh, Kalluraya, & Rao, 2012).

Synthesis of New Compounds

- The compound has been used as a starting material in the synthesis of various novel compounds, including ibuprofen derivatives and others. These studies explore the development of new pharmaceuticals and bioactive molecules, highlighting the compound's role in drug discovery and development (Faigl & Schlosser, 1991).

Environmental Degradation Studies

- Studies on the degradation of ibuprofen, which contains this compound, have identified various degradation products under oxidative and thermal conditions. This research is crucial for understanding the environmental impact and breakdown of pharmaceuticals (Caviglioli, Posocco, Parodi, Cafaggi, Attilia, & Bignardi, 2002).

Biomedical Applications

- Some derivatives of this compound have shown potential in biomedical applications, such as anti-myocardial ischemia drug candidates. This highlights the compound's relevance in therapeutic research and drug development (Dong, Wang, & Zhu, 2009).

Mechanism of Action

Target of Action

Methyl 2-(4-isobutylphenyl)propanoate, also known as MET-IBU, is a derivative of ibuprofen . The primary targets of this compound are multidrug-resistant strains of Escherichia coli and Staphylococcus aureus . These bacteria are common pathogens that can cause a variety of infections, and their resistance to multiple antibiotics poses a significant challenge to treatment.

Mode of Action

MET-IBU interacts with its bacterial targets by potentiating the growth inhibition of these pathogenic bacteria . In the case of Staphylococcus aureus K2068 , which overexpresses the mepA gene, MET-IBU potentiates the action of ethidium bromide, indicating that this compound acts on the efflux pump mechanism present in this strain .

Biochemical Pathways

The compound’s ability to potentiate the action of antibiotics suggests that it may interfere with bacterial efflux pumps, which are proteins that expel toxic substances out of cells . By inhibiting these pumps, MET-IBU could increase the intracellular concentration of antibiotics, enhancing their antibacterial effect.

Pharmacokinetics

As a small molecule with a molecular weight of 22031 , it is likely to have good bioavailability

Result of Action

The result of MET-IBU’s action is the enhanced antibacterial effect of certain antibiotics against multidrug-resistant strains of E. coli and S. aureus . This could potentially lead to more effective treatments for infections caused by these pathogens.

Action Environment

The efficacy and stability of MET-IBU could be influenced by various environmental factors. For instance, the compound’s action may be affected by the pH of the environment, the presence of other substances, and the temperature

Safety and Hazards

Future Directions

The future research directions for “Methyl 2-(4-isobutylphenyl)propanoate” could involve further investigation of its anti-inflammatory and antibiotic potentiating effects . Additionally, more studies could be conducted to understand its isomerization process and to develop efficient synthetic routes.

properties

IUPAC Name |

methyl 2-[4-(2-methylpropyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(15)16-4/h5-8,10-11H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZYUHPFNYBBFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00921342 | |

| Record name | Methyl 2-[4-(2-methylpropyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61566-34-5 | |

| Record name | Ibuprofen methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61566-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibuprofen methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061566345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-[4-(2-methylpropyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(4-isopropylphenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBUPROFEN METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F58KSV2GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

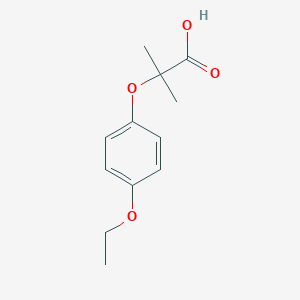

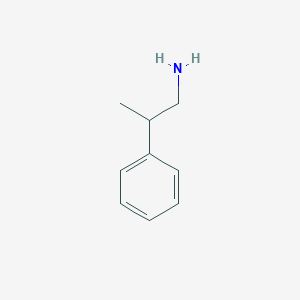

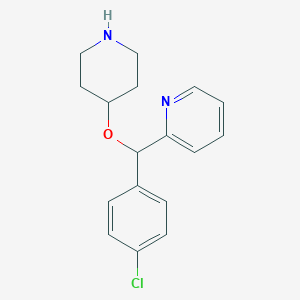

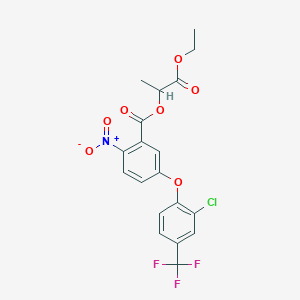

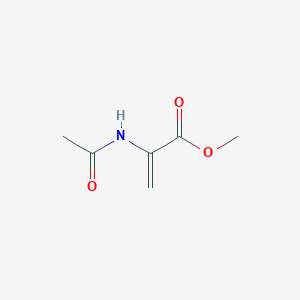

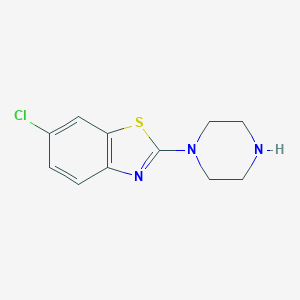

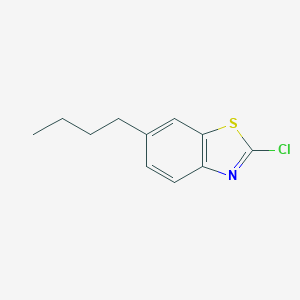

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can Methyl 2-(4-isobutylphenyl)propanoate enhance the effectiveness of existing antibiotics?

A: Yes, preliminary research indicates that this compound might hold promise as an antibiotic adjuvant. A study demonstrated its ability to potentiate the activity of antibiotics against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus []. This finding suggests a potential avenue for combating antibiotic resistance, a growing global health concern.

Q2: What are the key structural features of this compound?

A: Several studies have explored the structural characteristics of this compound. It is an ester derivative of ibuprofen, with a methyl group replacing the hydrogen of the carboxylic acid group. While its exact molecular formula and weight can be calculated from its structure, one study delved into its detailed structural, topological, vibrational, and electronic properties []. This investigation employed computational methods to elucidate the molecule's characteristics, providing valuable insights for understanding its behavior and potential applications.

Q3: How do scientists synthesize new compounds based on the this compound structure?

A: Researchers have successfully synthesized novel triazole derivatives using this compound as a starting material []. This involved a multi-step process, beginning with the synthesis of 2-(4-isobutylphenyl)propanohydrazide from this compound. Further reactions led to the formation of a key intermediate, 4-amino-5-[(-4-isobutylphenyl-1)ethyl]-1,2,4-triazole-thioal. This compound then served as a scaffold for generating a series of Schiff's bases with varying aromatic aldehyde substituents. This synthetic approach highlights the versatility of this compound as a building block for creating new molecules with potential biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3S)-3-Hydroxycyclohexen-1-yl]ethanone](/img/structure/B128639.png)